- Preparation of o-pyrrolidinyl benzamide compound, China, , ,
Cas no 94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate)
94838-55-8 structure
Product Name:tert-butyl N-[(4-aminophenyl)methyl]carbamate
Número CAS:94838-55-8
MF:C12H18N2O2
Megavatios:222.283523082733
MDL:MFCD03001716
CID:803479
PubChem ID:24874499
Update Time:2024-10-25
tert-butyl N-[(4-aminophenyl)methyl]carbamate Propiedades químicas y físicas
Nombre e identificación
-
- 4-(N-Boc-Aminomethyl)aniline
- 4-(BOC-AMINOMETHYL)ANILINE
- 4-[(N-Boc)aminomethyl]aniline
- 4-[(N-tert-Butoxycarbonylamino)methyl]aniline
- 5-AMinoMethyl-salicylic acid Methyl ester
- Carbamic acid,N-[(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl 4-aminobenzylcarbamate
- tert-Butyl N-(4-aminobenzyl)carbamate
- tert-butyl N-[(4-aminophenyl)methyl]carbamate
- tert-butyl (4-aminobenzyl)carbamate
- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
- (4-Aminobenzyl)carbamic acid tert-butyl ester
- N-[(4-aminophenyl)methyl](tert-butoxy)carboxamide
- p-BocNHCH2C6H4NH2
- 4[N-Boc aminomethyl]aniline
- t-butyl-4-aminobenzy
- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
- 4-(((tert-Butyloxycarbonyl)amino)methyl)aniline
- 4-[(N-tert-Butyloxycarbonyl)amino]benzylamine
- J-513793
- AM10035
- SY027299
- SCHEMBL54834
- 4-[N-Boc aminomethyl]aniline
- tert-butyl-4-aminobenzylcarbamate
- 4-(tert.butoxycarbonylaminomethyl)-aniline
- MFCD03001716
- 94838-55-8
- AS-0007
- N-t-butyloxycarbonyl-p-aminobenzylamine
- B56846
- (4-AMINO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
- 4-(n-tert.butoxycarbonyl-aminomethyl)-aniline
- CS-B0791
- 4-(N-tertiary-butyloxycarbonylaminomethyl)aniline
- 4-(N-tert-butoxycarbonylaminomethyl)aniline
- Z600391710
- (4-aminobenzyl)carbamic acid t-butyl ester
- AC-6434
- 4-[(N-Boc)aminomethyl]aniline, 97%
- FT-0642289
- BCP24294
- tert-butyl (4-amino-benzyl)-carbamate
- UXWQXBSQQHAGMG-UHFFFAOYSA-N
- N-(4-aminophenylmethyl)carbamic acid t-butyl ester
- t-butyl-4-aminobenzylcarbamate
- 4-tert.butoxycarbonylaminomethyl-aniline
- 4-amino-N-tert-butoxycarbonylbenzylamine
- EN300-51826
- AKOS005071696
- BP-21488
- p-tert-butoxycarbonylaminomethylaniline
- DTXSID20373203
- SB79930
- 4-(N-Boc)aminomethyl aniline
- DB-006553
- BBL102863
- STL556671
-
- MDL: MFCD03001716
- Renchi: 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)
- Clave inchi: UXWQXBSQQHAGMG-UHFFFAOYSA-N
- Sonrisas: O(C(NCC1C=CC(=CC=1)N)=O)C(C)(C)C
Atributos calculados
- Calidad precisa: 222.13700
- Masa isotópica única: 222.137
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 4
- Complejidad: 228
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: 1.7
- Superficie del Polo topológico: 64.4
Propiedades experimentales
- Color / forma: Pale-yellow to Yellow-brown Solid
- Denso: 1.095
- Punto de fusión: 75-78 °C (lit.)
- Punto de ebullición: 382.3°Cat760mmHg
- Punto de inflamación: 185°C
- índice de refracción: 1.542
- PSA: 64.35000
- Logp: 3.26560
tert-butyl N-[(4-aminophenyl)methyl]carbamate Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26; S36
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Room temperature
- Términos de riesgo:R36/37/38
tert-butyl N-[(4-aminophenyl)methyl]carbamate Datos Aduaneros
- Código HS:2924299090
- Datos Aduaneros:
中国海关编码:
2924299090概述:
2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-butyl N-[(4-aminophenyl)methyl]carbamate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 525626-1G |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 1g |
¥589.63 | 2023-12-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0690-100g |
tert-butyl 4-aminobenzylcarbamate |
94838-55-8 | 95% | 100g |
$1100 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-100mg |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 100mg |
45CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-1g |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 1g |
177.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-5g |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 5g |
728.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-250mg |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 250mg |
112CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N844643-5g |
4-(N-Boc-Aminomethyl)aniline |
94838-55-8 | 98% | 5g |
¥856.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-250mg |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 250mg |
¥66.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-1g |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 1g |
¥166.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-5g |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 5g |
¥496.0 | 2021-09-04 |
tert-butyl N-[(4-aminophenyl)methyl]carbamate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; rt; 10 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Ethyl acetate ; 30 min, 0 °C; 18 h, 23 °C
Referencia
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 0 °C; 2 h, 0 °C
1.2 0 °C; 2 h, 0 °C
Referencia
- Photoswitchable Pseudoirreversible Butyrylcholinesterase Inhibitors Allow Optical Control of Inhibition in Vitro and Enable Restoration of Cognition in an Alzheimer's Disease Mouse Model upon Irradiation, Journal of the American Chemical Society, 2022, 144(7), 3279-3284
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Referencia
- "Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist, ACS Chemical Neuroscience, 2021, 12(9), 1632-1647
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 50 psi, rt
Referencia
- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Methanol ; 30 min, 0 °C; 15 min, 0 °C
Referencia
- Preparation of peptidyl antithrombotic agents, United States, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
Referencia
- Photoswitchable Amino Acids - Synthesis, Photochromism and Incorporation into Peptidic Grb2-SH2 Antagonists, 2006, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Referencia
- N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Partial Antagonists of the Vanilloid Receptor, Journal of Medicinal Chemistry, 2003, 46(14), 3116-3126
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; cooled; 18 h, rt
Referencia
- Preparation of (sulfonylamino)(aminomethylidene)indolinones as cell proliferation inhibitors., World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Referencia
- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ; 1 min, 30 - 35 °C
Referencia
- Nonsolvent Application of Ionic Liquids: Organo-Catalysis by 1-Alkyl-3-methylimidazolium Cation Based Room-Temperature Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines and the Influence of the C-2 Hydrogen on Catalytic Efficiency, Journal of Organic Chemistry, 2011, 76(17), 7132-7140
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 35 psi, rt
Referencia
- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 1 atm, rt
Referencia
- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; rt; 90 min, rt
Referencia
- Preparation of selective NPY (Y5) antagonists and pharmaceutical compositions thereof for treating an abnormality modulated by human Y5 receptor activity., World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , 1,4-Dioxane , Water ; 4 h, 70 °C; 70 °C → 25 °C
Referencia
- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
Referencia
- New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer, European Journal of Medicinal Chemistry, 2023, 248,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 2 d, rt
Referencia
- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Referencia
- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308
Métodos de producción 19
Condiciones de reacción
1.1 Solvents: Dichloromethane ; rt; 2 h, rt
Referencia
- Chloride transport activities of trans- and cis-amide-linked bisureas, Chemical Communications (Cambridge, 2015, 51(44), 9197-9200
Métodos de producción 20
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; rt; 3 h, rt
Referencia
- Preparation of substituted pyrimidinamines as small molecule inhibitors of oncogenic CHD1L with preclinical activity against colorectal cancer, World Intellectual Property Organization, , ,
tert-butyl N-[(4-aminophenyl)methyl]carbamate Raw materials
tert-butyl N-[(4-aminophenyl)methyl]carbamate Preparation Products
tert-butyl N-[(4-aminophenyl)methyl]carbamate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:94838-55-8)tert-butyl N-[(4-aminophenyl)methyl]carbamate
Número de pedido:A11106
Estado del inventario:in Stock
Cantidad:100g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:56
Precio ($):761.0/230.0
Correo electrónico:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL
Número de pedido:1633448
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Monday, 14 April 2025 21:49
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:94838-55-8)4-(N-BOC-氨甲基)苯胺
Número de pedido:LE1633448
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:29
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
tert-butyl N-[(4-aminophenyl)methyl]carbamate Literatura relevante
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate) Productos relacionados
- 42116-44-9(Carbamic acid, (phenylmethyl)-, 1,1-dimethylethyl ester (9CI))
- 147291-66-5(Tert-Butyl 3-aminobenzylcarbamate)
- 162046-50-6(Tert-butyl 2-aminobenzylcarbamate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94838-55-8)tert-butyl N-[(4-aminophenyl)methyl]carbamate
Pureza:99%/99%
Cantidad:100g/25g
Precio ($):761.0/230.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe